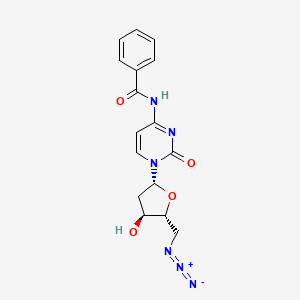
5'-Azido-N-benzoyl-2',5'-dideoxycytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Azido-N-benzoyl-2’,5’-dideoxycytidine is a modified nucleoside that has garnered interest in various scientific fields due to its unique chemical properties This compound is characterized by the presence of an azido group at the 5’ position and a benzoyl group at the N position of the cytidine molecule
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reduction of 5’-azido-2’,5’-dideoxy intermediates using the Staudinger reaction . This reaction involves the use of triphenylphosphine and water to convert the azido group into an amino group, which can then be further modified to introduce the benzoyl group.
Industrial Production Methods
While specific industrial production methods for 5’-Azido-N-benzoyl-2’,5’-dideoxycytidine are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
5’-Azido-N-benzoyl-2’,5’-dideoxycytidine undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amino group using reagents like triphenylphosphine.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new bonds with other nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization reactions, particularly in the presence of copper(I) catalysts.
Common Reagents and Conditions
Triphenylphosphine: Used in the Staudinger reaction for azido group reduction.
Copper(I) Catalysts: Employed in click chemistry for cyclization reactions.
Toluene or Anhydrous Tetrahydrofuran: Solvents used in various reactions involving the compound.
Major Products Formed
Amino-Modified Nucleosides: Resulting from the reduction of the azido group.
Cyclized Macrocycles: Formed through intramolecular cyclization reactions.
科学的研究の応用
5’-Azido-N-benzoyl-2’,5’-dideoxycytidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5’-Azido-N-benzoyl-2’,5’-dideoxycytidine involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA processes. The azido group can participate in click chemistry reactions, allowing for the attachment of various functional groups. This can lead to the formation of modified nucleic acids that can be used to study protein-nucleic acid interactions and other biological processes .
類似化合物との比較
Similar Compounds
5’-Azido-2’,5’-dideoxycytidine: Lacks the benzoyl group but shares the azido modification.
5’-Amino-2’,5’-dideoxycytidine: Resulting from the reduction of the azido group.
5’-Azido-5’-deoxythymidine: Another nucleoside analog with similar azido modification.
Uniqueness
5’-Azido-N-benzoyl-2’,5’-dideoxycytidine is unique due to the presence of both the azido and benzoyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these modifications allows for the study of complex biological systems and the development of novel therapeutic agents .
特性
CAS番号 |
74597-69-6 |
|---|---|
分子式 |
C16H16N6O4 |
分子量 |
356.34 g/mol |
IUPAC名 |
N-[1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C16H16N6O4/c17-21-18-9-12-11(23)8-14(26-12)22-7-6-13(20-16(22)25)19-15(24)10-4-2-1-3-5-10/h1-7,11-12,14,23H,8-9H2,(H,19,20,24,25)/t11-,12+,14+/m0/s1 |
InChIキー |
OBDFXIWMWWPQSJ-OUCADQQQSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CN=[N+]=[N-])O |
正規SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CN=[N+]=[N-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate](/img/structure/B14436700.png)
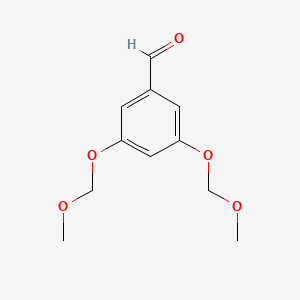
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14436729.png)

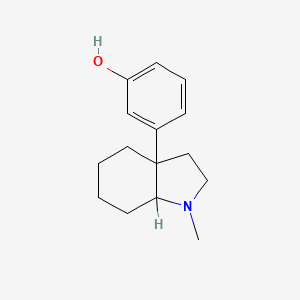
![2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol](/img/structure/B14436748.png)

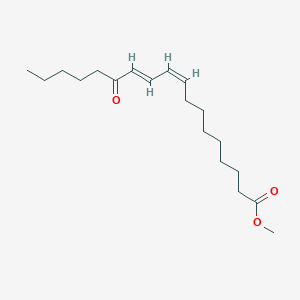
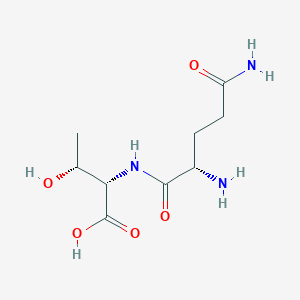
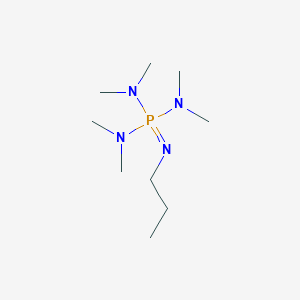
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine](/img/structure/B14436768.png)

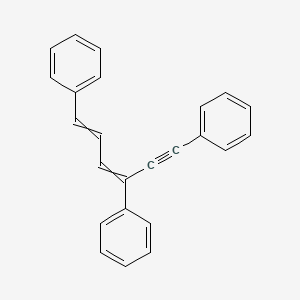
![7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14436787.png)
